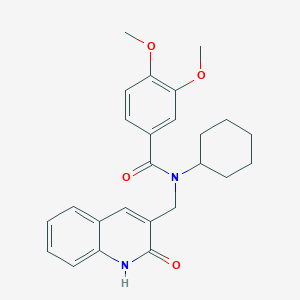
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as CQMA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have various biochemical and physiological effects. In cancer cells, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. In neurology, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to improve cognitive function by increasing the levels of acetylcholine in the brain. In immunology, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit various enzymes and signaling pathways. However, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide also has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide research. One area of interest is the development of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide derivatives with improved potency and selectivity. Another area of research is the investigation of the potential applications of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide in other scientific fields, such as microbiology and pharmacology. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide and its potential side effects.
In conclusion, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is a novel compound with potential applications in various scientific research fields. Its synthesis method has been optimized to ensure high yield and purity, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, but also has some limitations. Future research directions include the development of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide derivatives, investigation of its potential applications in other fields, and further studies to understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde and cyclohexylamine to form N-cyclohexyl-3,4-dimethoxybenzamide. This intermediate is then reacted with 2-hydroxy-3-formylquinoline to yield the final product, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. The synthesis process has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have neuroprotective effects and improve cognitive function. In immunology, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to modulate the immune response and reduce inflammation.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-30-22-13-12-18(15-23(22)31-2)25(29)27(20-9-4-3-5-10-20)16-19-14-17-8-6-7-11-21(17)26-24(19)28/h6-8,11-15,20H,3-5,9-10,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXZYBGOAICVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3,4-dimethoxy-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)
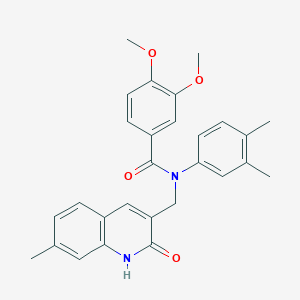
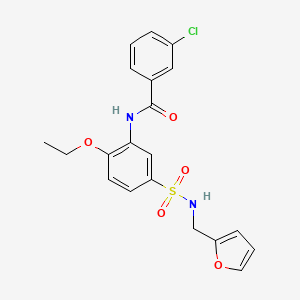
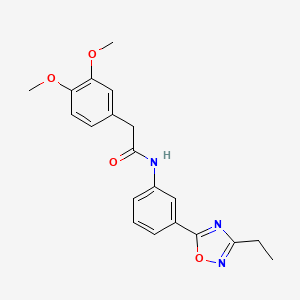

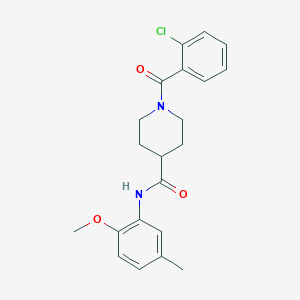
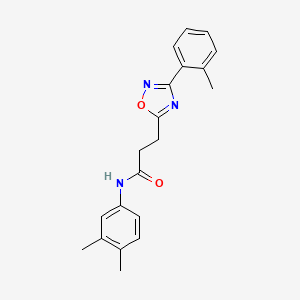
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7714558.png)
![3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714567.png)
